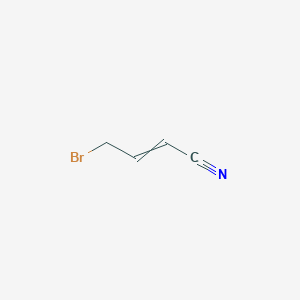

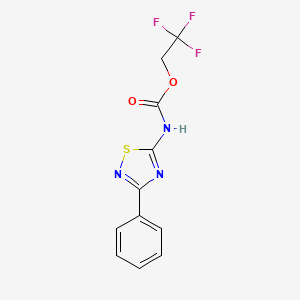

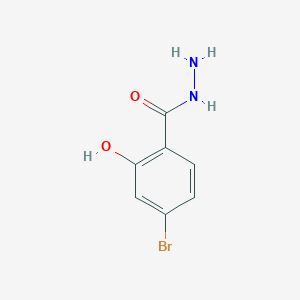

![molecular formula C10H13N3O B1524084 6-(3-aminopropyl)-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one CAS No. 1206970-28-6](/img/structure/B1524084.png)

6-(3-aminopropyl)-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one

Overview

Description

“6-(3-aminopropyl)-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one” is a chemical compound . It is also known as “6-(3-aminopropyl)-6,7-dihydropyrrolo[3,4-b]pyridin-5-one” and has a CAS number of 1206970-28-6 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, tris(3-aminopropyl)amine-based tripodal urea and thiourea receptors have been synthesized and their anion binding properties have been investigated . Another study reported the synthesis of thieno[3,2-d]pyrimidines and thieno[3,4-b]pyridines starting from 3-amino-4-cyano-2-thiophenecarboxamides .Scientific Research Applications

Synthesis and Biological Applications

Research on pyrrolopyridinone derivatives, such as 6-(3-aminopropyl)-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one, explores their synthesis and potential as biologically active molecules. These compounds are notable for their presence in the structure of many natural products and their potential in medicinal chemistry due to their varied biological activities.

Synthesis Techniques

The synthesis of pyrrolidin-2-ones and their derivatives, including compounds similar to this compound, has been explored through various methods. These compounds are synthesized by introducing various substituents into the nucleus, demonstrating the importance of structural variation in creating new molecules with potential biological activities (Rubtsova et al., 2020).

Biological Activities

Derivatives of pyrrolopyridinone have been investigated for their antibacterial activities. Multicomponent synthesis methods have been developed to create novel heterocyclic scaffolds with notable antibacterial properties, demonstrating the therapeutic potential of these compounds (Frolova et al., 2011).

Chemical Properties and Applications

The chemical properties of these compounds, including their IR spectra and NMR spectroscopy data, provide insight into their potential applications in drug development and other areas of chemical research. The ability to introduce various substituents offers a versatile platform for creating compounds with tailored properties for specific applications (Yakovenko & Vovk, 2021).

Advanced Materials

The structural motif of pyrrolo[3,4-b]pyridin-5-one is also significant in the field of advanced materials, such as in the construction of polymer semiconductors. These compounds exhibit strong self-assembly capabilities, forming highly crystalline and oriented thin films, which are crucial for high-performance electronic devices (Sun et al., 2014).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds with a pyrazolo[3,4-b]pyridin-6-one scaffold have shown anticancer activity against various tumor cell lines .

Mode of Action

Compounds with similar structures have been found to exhibit anticancer activity by inhibiting microtubule polymerization .

Biochemical Pathways

Similar compounds have been found to inhibit cell migration, cause cell cycle arrest in the g2/m phase, and induce apoptosis of cancer cells .

Biochemical Analysis

Biochemical Properties

6-(3-aminopropyl)-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with microtubule-associated proteins, leading to the inhibition of microtubule polymerization . This interaction is crucial as it affects cell division and can be leveraged for anticancer therapies. Additionally, the compound may bind to specific receptors or enzymes, altering their activity and influencing cellular pathways.

Cellular Effects

The effects of this compound on cells are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can induce apoptosis in cancer cells by disrupting the microtubule network . This disruption leads to cell cycle arrest and subsequent cell death. Furthermore, it may affect the expression of genes involved in cell proliferation and survival, thereby modulating cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the colchicine site on tubulin, inhibiting microtubule polymerization . This binding prevents the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase. Additionally, the compound may interact with other biomolecules, such as kinases or transcription factors, altering their activity and affecting downstream signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, such as -20°C . Its activity may decrease over time due to degradation or interactions with other compounds in the experimental setup. Long-term exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and effectively inhibit tumor growth . At higher doses, it can cause adverse effects, such as hepatotoxicity or nephrotoxicity. Threshold effects have been observed, where a specific dosage is required to achieve significant anticancer activity without causing severe toxicity. These findings highlight the importance of optimizing dosage regimens for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It undergoes oxidation and conjugation reactions, leading to the formation of metabolites that may have different biological activities . Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, influencing its pharmacokinetics and pharmacodynamics. The metabolic pathways can affect the compound’s efficacy and safety, making it essential to understand these processes for drug development.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins, facilitating its uptake and accumulation in target cells . Its distribution can influence its therapeutic effects and potential side effects. Understanding the transport mechanisms can aid in designing strategies to enhance the compound’s delivery to specific tissues or cells.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the cytoplasm, where it interacts with microtubules, or to the nucleus, affecting gene expression. The localization can determine the compound’s effectiveness in modulating cellular processes and its potential as a therapeutic agent.

Properties

IUPAC Name |

6-(3-aminopropyl)-7H-pyrrolo[3,4-b]pyridin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c11-4-2-6-13-7-9-8(10(13)14)3-1-5-12-9/h1,3,5H,2,4,6-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOWCJNATVIPVIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC=N2)C(=O)N1CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601187160 | |

| Record name | 6-(3-Aminopropyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601187160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206970-28-6 | |

| Record name | 6-(3-Aminopropyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1206970-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(3-Aminopropyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601187160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cyclopentan-1-amine](/img/structure/B1524012.png)